
(R)-5-(4,5-Dihydrothiazol-2-yl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-5-(4,5-Dihydrothiazol-2-yl)pyrrolidin-2-one is a chiral compound featuring a pyrrolidinone ring fused with a dihydrothiazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-(4,5-Dihydrothiazol-2-yl)pyrrolidin-2-one typically involves the reaction of 2-aminoethanethiol with ethyl chloroacetate in the presence of potassium carbonate in ethanol. The reaction is carried out at room temperature for 2 hours, followed by heating at 75°C for 24 hours. The product is then purified by flash column chromatography .
Industrial Production Methods
While specific industrial production methods for ®-5-(4,5-Dihydrothiazol-2-yl)pyrrolidin-2-one are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
®-5-(4,5-Dihydrothiazol-2-yl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrrolidinone or thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives of the original compound.
Applications De Recherche Scientifique
®-5-(4,5-Dihydrothiazol-2-yl)pyrrolidin-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ®-5-(4,5-Dihydrothiazol-2-yl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminoethanethiol:
Thiomorpholin-3-one: Another related compound that shares the thiazole ring structure.
Uniqueness
®-5-(4,5-Dihydrothiazol-2-yl)pyrrolidin-2-one is unique due to its chiral nature and the combination of the pyrrolidinone and dihydrothiazole rings. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propriétés
Formule moléculaire |
C7H10N2OS |
|---|---|
Poids moléculaire |
170.23 g/mol |
Nom IUPAC |
(5R)-5-(4,5-dihydro-1,3-thiazol-2-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C7H10N2OS/c10-6-2-1-5(9-6)7-8-3-4-11-7/h5H,1-4H2,(H,9,10)/t5-/m1/s1 |
Clé InChI |
AAFSVCMBHCGVAT-RXMQYKEDSA-N |
SMILES isomérique |
C1CC(=O)N[C@H]1C2=NCCS2 |
SMILES canonique |
C1CC(=O)NC1C2=NCCS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


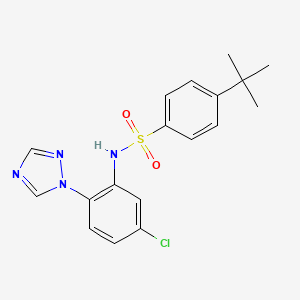
![3-Amino-[1,2,4]triazolo[4,3-a]pyridin-5-ol](/img/structure/B12967524.png)
![6-Azaspiro[2.6]nonan-7-one](/img/structure/B12967528.png)
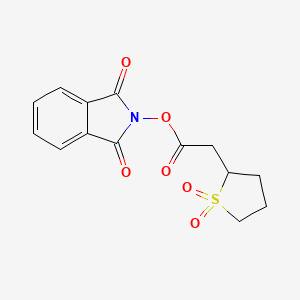

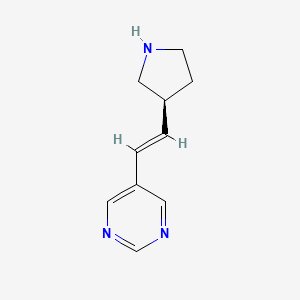
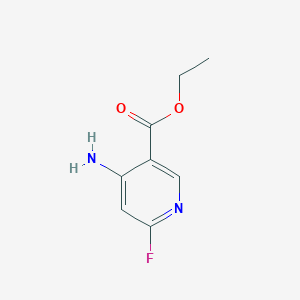
![9-Methylpyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B12967565.png)

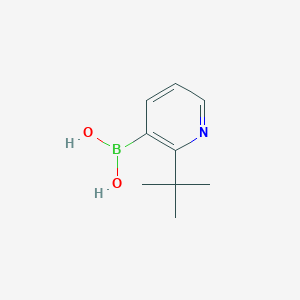
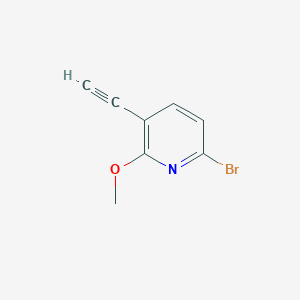
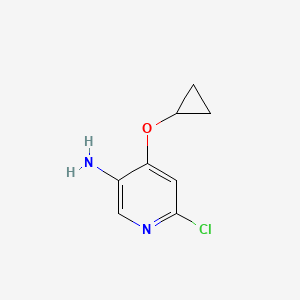

![7,8-Dihydro-1H-thiopyrano[4,3-d]pyrimidine-2,4(3H,5H)-dione 6,6-dioxide](/img/structure/B12967618.png)
